molecular formula C17H12ClN5O B2542820 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892478-99-8

6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2542820
CAS No.: 892478-99-8
M. Wt: 337.77
InChI Key: UCHWOTXVKJYVFA-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. Its structure includes:

  • A 3-phenyl group at position 2.
  • A 6-[(4-chlorophenyl)methyl] substituent at position 4.
  • A 7-one carbonyl group.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHWOTXVKJYVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Introduction of the pyrimidine ring: This step often involves the reaction of the triazole intermediate with a suitable aldehyde or ketone, followed by cyclization.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antitumor properties. For instance, studies have shown that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. The compound may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.

Antimicrobial Properties

Triazolopyrimidines have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves interference with microbial DNA synthesis or inhibition of essential metabolic pathways. Compounds similar to 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Studies suggest that certain triazolopyrimidine derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines. This application is particularly promising for the development of treatments for chronic inflammatory diseases.

Herbicidal Activity

Research has indicated that triazolopyrimidine compounds can act as herbicides by inhibiting specific enzymes involved in plant growth and development. This makes them potential candidates for developing new herbicides with lower environmental impact compared to traditional agents.

Pesticidal Properties

The structural characteristics of this compound allow it to interact with biological systems in pests effectively. Preliminary studies suggest potential use as an insecticide or fungicide, targeting metabolic processes unique to pests while minimizing harm to non-target organisms.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of several triazolopyrimidine derivatives, including the compound . The results demonstrated a significant reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) when treated with these compounds at specific concentrations.

Case Study 2: Antimicrobial Efficacy Testing

In another investigation focused on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced their efficacy, leading to a decrease in bacterial growth by over 70% at optimal concentrations.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents at positions 3, 6, and 7, altering molecular weight, polarity, and bioactivity.

Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR C=O, cm⁻¹) Biological Notes
Target Compound 3-Ph, 6-(4-Cl-PhCH2) C19H14ClN5O 363.80 1661 (C=O) Not explicitly reported
5-(4-Chloro-phen-oxy)-6-isopropyl-3-phenyl analog 3-Ph, 6-isopropyl, 5-(4-Cl-PhO) C20H16ClN5O2 405.83 N/A Crystal structure resolved (SHELX)
2-(4-Chlorophenyl)-6-hexyl analog 2-(4-Cl-Ph), 6-hexyl C16H18ClN5O 331.81 1645 (C=O) Moderate lipophilicity (logP ~3.2)
BI65252 3-Ph, 6-(2,5-dimethyl-PhCH2) C19H17N5O 331.37 N/A Commercial availability
Oxadiazole-containing analog 3-(3-F-PhCH2), 6-(3,4-diMeO-Ph-oxadiazole-CH2) C22H18FN7O4 463.43 1670 (C=O) Potential kinase inhibitor
Key Observations:
  • Lipophilicity : The hexyl chain in increases logP compared to the target compound’s 4-chlorobenzyl group.
  • Bioactivity : Oxadiazole derivatives (e.g., ) show enhanced hydrogen-bonding capacity, which may improve target binding.

Pharmacological and Toxicological Profiles

  • Low Toxicity : Triazolopyrimidine diones (e.g., 3-alkyl/aryl derivatives) exhibit minimal cytotoxicity , contrasting with oxadiazole analogs, which may have uncharacterized side effects.
  • Antimicrobial Potential: Fluorinated analogs (e.g., ) show structural similarities to quinolones, hinting at antibacterial activity .

Biological Activity

The compound 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H15ClN6O\text{C}_{17}\text{H}_{15}\text{ClN}_{6}\text{O}

This compound features a triazole ring fused with a pyrimidine system and a chlorophenyl substituent that may influence its biological activity.

Biological Activity Overview

Research has indicated that triazolopyrimidine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Some studies have demonstrated that triazolopyrimidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in disease pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Similar compounds have been noted to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer signaling pathways.
  • DNA Interaction : Some triazolopyrimidine derivatives exhibit the ability to intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity :
    • A study demonstrated that triazolopyrimidine derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
    • Another investigation highlighted the inhibition of cancer cell migration and invasion in vitro using similar structural analogs .
  • Antimicrobial Efficacy :
    • Research indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies suggested that modifications on the phenyl ring could enhance antimicrobial potency.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits key kinases involved in cancer signaling

Table 2: Structure–Activity Relationship (SAR)

Compound VariantModificationBiological Activity
Base Compound-Initial activity observed
Chlorophenyl substitutionIncreased potencyEnhanced anticancer effects
Phenyl group modificationAltered enzyme affinityVarying antimicrobial effects

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